![molecular formula C25H27N5O2S B2514019 N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1044267-78-8](/img/no-structure.png)

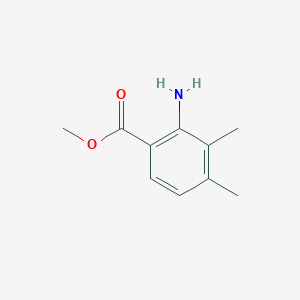

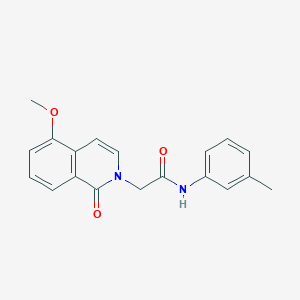

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided papers include various quinazolinone analogues and derivatives that have been synthesized and evaluated for their antitumor activity, acetylcholine esterase (AChE) inhibition, and potential antifilarial properties .

Synthesis Analysis

The synthesis of related quinazolinone analogues involves the design and construction of benzyl-substituted quinazolinones, which have shown significant antitumor activity . Another study describes the synthesis of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, which were initially designed as potential AChE inhibitors and later found to exhibit cytotoxicity against various human cancer cell lines . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds typically involve multi-step synthetic routes, starting from basic building blocks and employing various organic reactions to construct the complex quinazolinone core.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a fused benzene and pyrimidine ring. The compound likely possesses a similar core with additional substituents that may influence its biological activity. Molecular docking studies have been performed for some of the related compounds to understand their interactions with biological targets such as EGFR-TK and B-RAF kinase .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is influenced by the functional groups attached to the core structure. The thio analogues of benzimidazoquinazolines have been used to synthesize tetrazole and triazole derivatives, indicating the versatility of these compounds in undergoing various chemical transformations . The presence of amide, thioxo, and tetrahydroimidazo groups in the compound of interest suggests that it may also participate in a range of chemical reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide" are not directly reported in the provided papers, related quinazolinone derivatives generally exhibit properties that make them suitable for biological studies. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to cross cell membranes. The antitumor activity and AChE inhibition of similar compounds suggest that they have the appropriate balance of hydrophobicity and reactivity to interact with biological targets .

Aplicaciones Científicas De Investigación

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents A series of compounds related to N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds have shown high binding affinity for alpha 1-adrenoceptors and demonstrated significant antihypertensive activity in spontaneously hypertensive rats (Chern et al., 1993).

Antitumor Evaluation Some derivatives of the compound have been synthesized and evaluated for their anticancer activity. These compounds have shown significant antitumor efficacy against various cancer cell lines, including renal and lung cancer cell lines (Mohamed et al., 2016).

Acetylcholine Esterase Inhibition and DPPH Scavenging Effects Derivatives of N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide have been designed as potential acetylcholine esterase inhibitors. Some of these compounds have shown significant inhibition of AChE activity and also exhibited notable DPPH scavenging effects (Lan et al., 2020).

Antimicrobial and Mosquito Larvicidal Activities Certain synthesized derivatives of the compound have displayed good antibacterial and antifungal activities against various bacterial and fungal strains. Additionally, some derivatives have shown effectiveness as mosquito larvicides (Rajanarendar et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by the reduction of the resulting imine to form the target compound.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 1-benzylpiperidine-4-carboxylic acid with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or tetrahydrofuran (THF) to form the target compound, N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |

Número CAS |

1044267-78-8 |

Nombre del producto |

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |

Fórmula molecular |

C25H27N5O2S |

Peso molecular |

461.58 |

Nombre IUPAC |

N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |

InChI |

InChI=1S/C25H27N5O2S/c31-22(26-18-12-14-29(15-13-18)16-17-6-2-1-3-7-17)11-10-21-24(32)30-23(27-21)19-8-4-5-9-20(19)28-25(30)33/h1-9,18,21,27H,10-16H2,(H,26,31) |

Clave InChI |

ICRWAULAPUNUJD-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)CC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

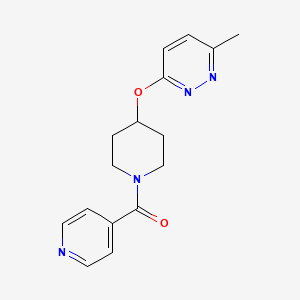

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)

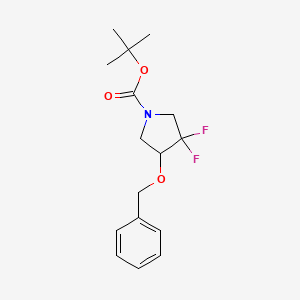

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)

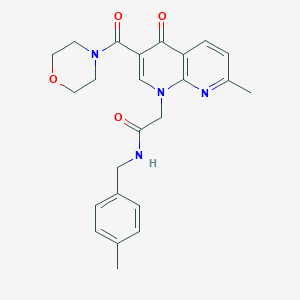

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)